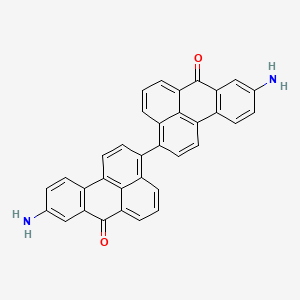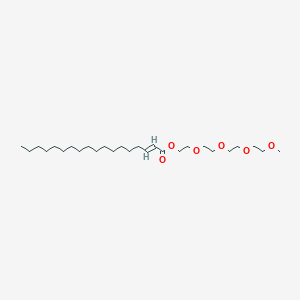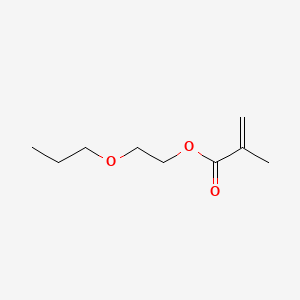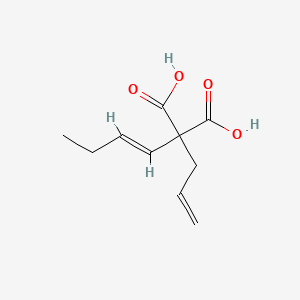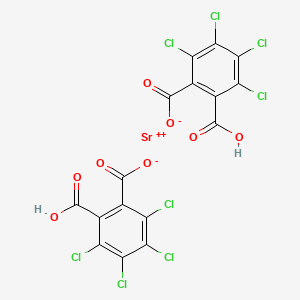
strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate is a chemical compound that belongs to the class of strontium salts It is derived from 2-carboxy-3,4,5,6-tetrachlorobenzoic acid, a chlorinated aromatic carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate typically involves the reaction of strontium hydroxide or strontium carbonate with 2-carboxy-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and purity of the product. The final product is typically purified through recrystallization and drying processes.
化学反応の分析
Types of Reactions
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Reduction Reactions: The carboxyl group can be reduced to an alcohol group under appropriate conditions.
Complexation Reactions: Strontium can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with strontium.
Major Products Formed
Substitution: Products include derivatives with different substituents on the aromatic ring.
Reduction: The major product is the corresponding alcohol.
Complexation: The products are strontium-ligand complexes with varying stability and solubility.
科学的研究の応用
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and coordination polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in bone health due to the presence of strontium.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, strontium ions can interact with bone cells, promoting bone formation and reducing bone resorption. The chlorinated aromatic ring can also interact with specific proteins, affecting their function and stability.
類似化合物との比較
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate can be compared with other similar compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a different mechanism of action and therapeutic profile.
Strontium hydrogen 3,4,5,6-tetrachlorophthalate: Another strontium salt with similar structural features but different chemical properties and applications.
4-Nitrobenzoate Strontium Complexes: These compounds have different substituents on the aromatic ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of strontium and the chlorinated aromatic carboxylate, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94275-91-9 |
|---|---|
分子式 |
C16H2Cl8O8Sr |
分子量 |
693.4 g/mol |
IUPAC名 |
strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Sr/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
InChIキー |
QKNAXGUUANCRDC-UHFFFAOYSA-L |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


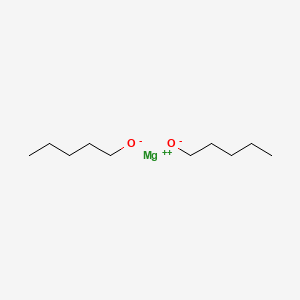
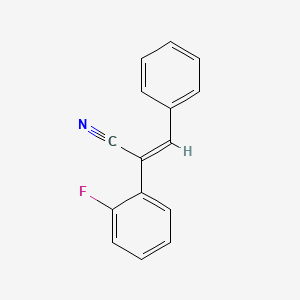
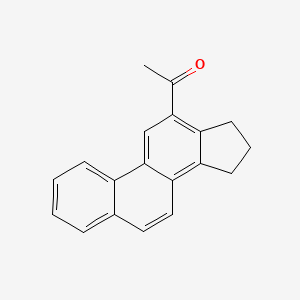
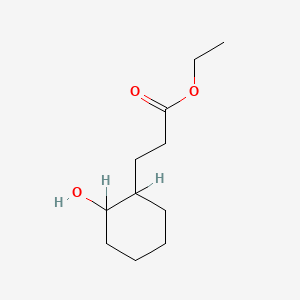
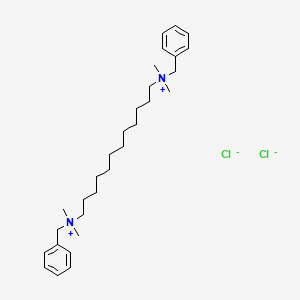
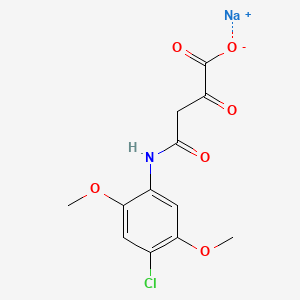
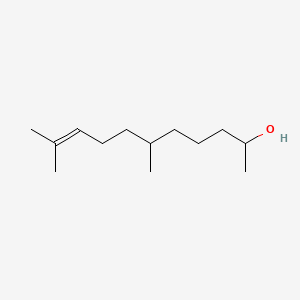
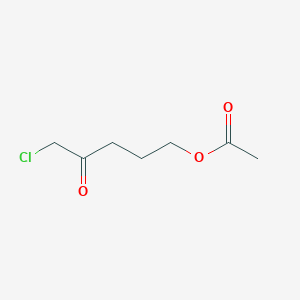
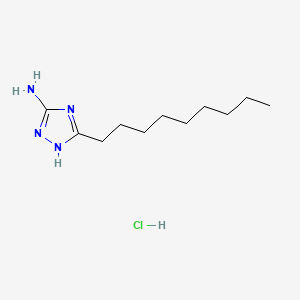
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
